Cas no 83959-71-1 (Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(4-ethylphenyl)-)
83959-71-1 structure
Product Name:Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(4-ethylphenyl)-
CAS No:83959-71-1
MF:C23H19NO
MW:325.403065919876
CID:668173
PubChem ID:71414808
Update Time:2025-04-19
Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(4-ethylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(4-ethylphenyl)-
- 2-(4-ethylphenyl)-5-(4-phenylphenyl)-1,3-oxazole
- 83959-71-1
- 5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole
- DTXSID40834245
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- Inchi: 1S/C23H19NO/c1-2-17-8-10-21(11-9-17)23-24-16-22(25-23)20-14-12-19(13-15-20)18-6-4-3-5-7-18/h3-16H,2H2,1H3
- InChI Key: ZUDKALOJVWXJFV-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)CC)=NC=C1C1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 325.146664230g/mol
- Monoisotopic Mass: 325.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 26Ų
Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(4-ethylphenyl)- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
83959-71-1 (Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(4-ethylphenyl)-) Related Products
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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